2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride
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Overview
Description
2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a chloro group at the 2-position and a piperazinyl group at the 4-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the reaction. The product is then isolated and purified through crystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives
Properties
Molecular Formula |
C8H12Cl2N4 |
---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
2-chloro-4-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H |
InChI Key |
YRKHXOUUNIBBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)Cl.Cl |
Origin of Product |
United States |
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